N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide
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Overview
Description
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloro-N-acetylaniline . This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Shares the dichlorophenyl group but lacks the benzoxazole and fluorobenzamide moieties.
2,4-Dichloro-N-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide: Similar benzoxazole structure but different substituents.
Uniqueness
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its fluorobenzamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C21H12Cl2FN3O2S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H12Cl2FN3O2S/c22-12-3-7-15(16(23)9-12)20-26-17-10-14(6-8-18(17)29-20)25-21(30)27-19(28)11-1-4-13(24)5-2-11/h1-10H,(H2,25,27,28,30) |
InChI Key |
KEJQCELEYRYBOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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